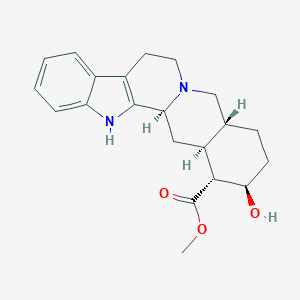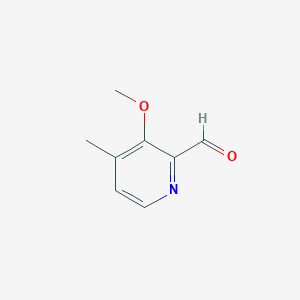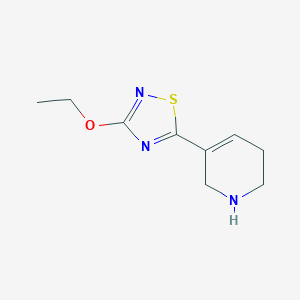
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields, including medicinal chemistry, drug discovery, and environmental science.
Mechanism Of Action
The mechanism of action of Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is not fully understood. However, it is believed to act by inhibiting specific enzymes and pathways in the body. This compound has been reported to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical And Physiological Effects
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also inhibits the growth of cancer cells and reduces the risk of tumor metastasis. This compound has been shown to have a protective effect on the liver and kidneys and can improve their function.
Advantages And Limitations For Lab Experiments
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and purify. It also exhibits potent biological activities, making it an excellent starting material for drug discovery. However, one of the limitations is that it is not very soluble in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the research on Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI). One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and fungal infections. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, researchers can investigate the structure-activity relationship of this compound and develop new derivatives with improved biological activities.
Conclusion:
In conclusion, Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound with unique properties that make it an excellent starting material for drug discovery and medicinal chemistry. It exhibits potent biological activities, including anti-inflammatory, antitumor, and antifungal activities. Although its mechanism of action is not fully understood, it has been shown to inhibit specific enzymes and pathways in the body. Future research on this compound can lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesis Methods
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) can be synthesized using various methods. One of the most common methods is the reaction between 3-ethoxy-1,2,4-thiadiazole-5-carboxylic acid and 2,3,5,6-tetrahydropyridine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) has numerous scientific research applications. It is widely used in medicinal chemistry as a starting material for the synthesis of various drugs. This compound has been reported to exhibit anti-inflammatory, antitumor, and antifungal activities. It is also used in drug discovery to develop new drugs with improved efficacy and fewer side effects.
properties
CAS RN |
122683-63-0 |
|---|---|
Product Name |
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) |
Molecular Formula |
C9H13N3OS |
Molecular Weight |
211.29 g/mol |
IUPAC Name |
3-ethoxy-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-11-8(14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
InChI Key |
DCVHVOKLGMAEPW-UHFFFAOYSA-N |
SMILES |
CCOC1=NSC(=N1)C2=CCCNC2 |
Canonical SMILES |
CCOC1=NSC(=N1)C2=CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



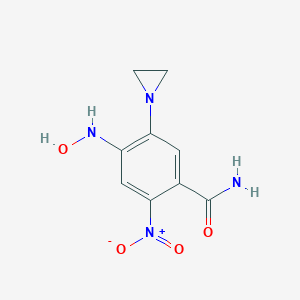
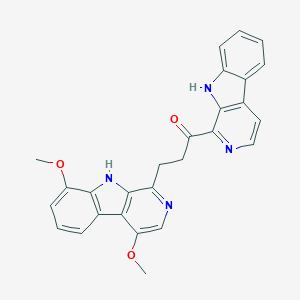
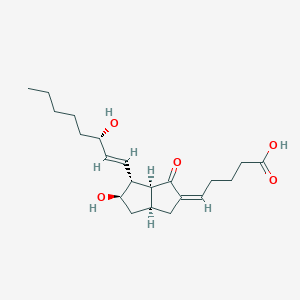
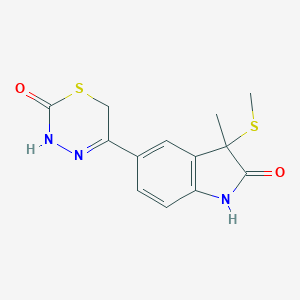
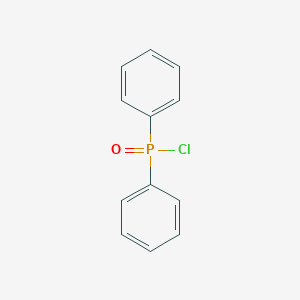
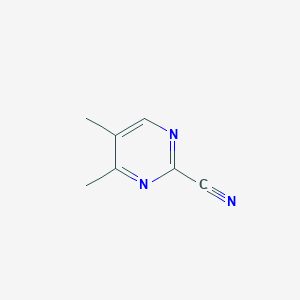
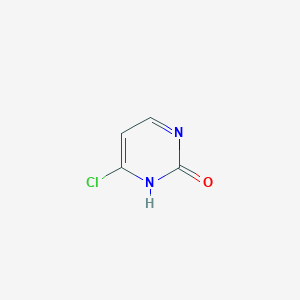
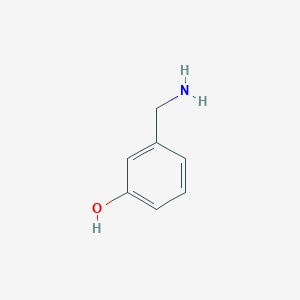
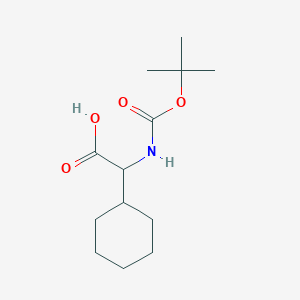
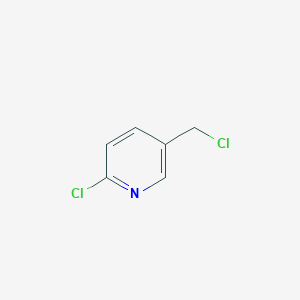
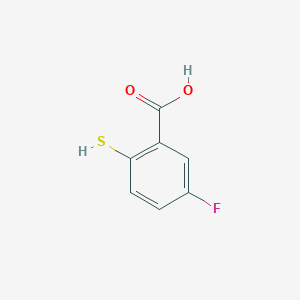
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
